Aminotadalafil, (6S, 12aR)-

Catalog No.
S13253106
CAS No.
1093940-70-5
M.F
C21H18N4O4
M. Wt
390.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminotadalafil, (6S, 12aR)-

CAS Number

1093940-70-5

Product Name

Aminotadalafil, (6S, 12aR)-

IUPAC Name

(2S,8R)-6-amino-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

Molecular Formula

C21H18N4O4

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C21H18N4O4/c22-24-9-18(26)25-15(21(24)27)8-13-12-3-1-2-4-14(12)23-19(13)20(25)11-5-6-16-17(7-11)29-10-28-16/h1-7,15,20,23H,8-10,22H2/t15-,20+/m1/s1

InChI Key

VUKJGAVIWMPOOJ-QRWLVFNGSA-N

Canonical SMILES

C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N

Isomeric SMILES

C1[C@@H]2C(=O)N(CC(=O)N2[C@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N

Aminotadalafil, specifically denoted as (6S, 12aR)-aminotadalafil, is a structural analogue of tadalafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction and pulmonary arterial hypertension. This compound features a unique hydrazone structural motif, distinguishing it from other tadalafil analogues. The molecular formula of aminotadalafil is C21H18N4O4C_{21}H_{18}N_{4}O_{4}, and it possesses a complex structure characterized by a bicyclic framework that includes a pyrazino-pyridoindole core, which is pivotal for its biological activity .

Typical for its class of compounds. Notably, it can participate in:

  • Hydrazone Formation: The introduction of the hydrazone moiety is crucial for its reactivity and potential selectivity as an irreversible inhibitor of phosphodiesterase type 5.
  • Cyclization Reactions: Similar to tadalafil, aminotadalafil can be synthesized through cyclization methods involving condensation and aminolysis reactions .
  • Substitution Reactions: The presence of reactive functional groups allows for further modifications, enhancing its pharmacological properties.

Aminotadalafil exhibits significant biological activity as a phosphodiesterase type 5 inhibitor, akin to its parent compound tadalafil. Its mechanism involves:

  • Inhibition of Phosphodiesterase Type 5: By inhibiting this enzyme, aminotadalafil increases levels of cyclic guanosine monophosphate (cGMP), leading to enhanced vasodilation and increased blood flow to erectile tissues .
  • Selectivity: Studies suggest that aminotadalafil may show selectivity for phosphodiesterase type 5 over phosphodiesterase type 6, which is important in reducing potential side effects associated with visual disturbances .

The synthesis of aminotadalafil can be achieved through several methods:

  • Condensation Reactions: Utilizing D-tryptophan methyl ester hydrochloride and piperonylaldehyde as starting materials, followed by cyclization reactions to form the core structure.
  • Aminolysis: This step involves reacting the intermediate with methylamine to form the final product through ring closure .
  • Hydrazone Formation: The introduction of the hydrazone group can be performed post-cyclization to yield aminotadalafil with enhanced reactivity.

Aminotadalafil's primary applications include:

  • Pharmaceutical Development: As an analogue of tadalafil, it holds potential in developing new treatments for erectile dysfunction and pulmonary hypertension.
  • Research Tool: Its unique structure makes it valuable in pharmacological research aimed at understanding phosphodiesterase inhibition and related signaling pathways.

Interaction studies have demonstrated that aminotadalafil binds selectively to phosphodiesterase type 5. Key findings include:

  • Binding Affinity: Aminotadalafil shows a strong binding affinity for phosphodiesterase type 5, which is essential for its therapeutic effects.
  • Comparative Analysis: Studies comparing aminotadalafil with tadalafil indicate that modifications in the hydrazone moiety can influence binding characteristics and efficacy .

Aminotadalafil shares similarities with several other compounds in the class of phosphodiesterase inhibitors. Key comparisons include:

CompoundStructure FeaturesUnique Aspects
TadalafilBicyclic structure with methylenedioxy groupEstablished clinical use
SildenafilContains a piperazine ringFirst marketed PDE5 inhibitor
VardenafilPiperazine moiety with sulfonyl groupShorter duration of action
Amino-tadalafilHydrazone structural motifPotential irreversible inhibition

Similar Compounds

  • Tadalafil
  • Sildenafil
  • Vardenafil
  • Amino-tadalafil (another analogue)

Aminotadalafil's unique hydrazone structure sets it apart from these compounds, potentially offering different pharmacological profiles and therapeutic applications. Its development continues to be an area of interest in medicinal chemistry due to its promising biological activity and structural uniqueness.

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

390.13280507 g/mol

Monoisotopic Mass

390.13280507 g/mol

Heavy Atom Count

29

UNII

501VYL2GEG

Dates

Modify: 2024-08-10

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